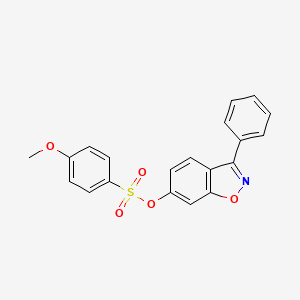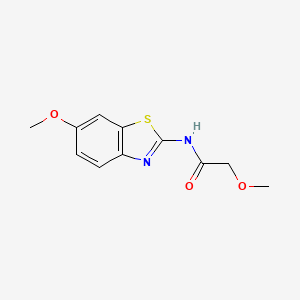![molecular formula C17H18N2O3S B14936954 4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide](/img/structure/B14936954.png)
4-methyl-N-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a benzenesulfonamide moiety with an amine group attached to the benzene ring
Preparation Methods
The synthesis of 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves several steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)ethylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The carbonyl group in the isoindole moiety can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases
Mechanism of Action
The mechanism of action of 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The isoindole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides and isoindole derivatives. Compared to these compounds, 4-METHYL-N-[2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
Benzenesulfonamide: A simpler structure lacking the isoindole moiety.
Isoindole derivatives: Compounds with similar isoindole structures but different substituents on the benzene ring
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(3-oxo-1H-isoindol-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C17H18N2O3S/c1-13-6-8-15(9-7-13)23(21,22)18-10-11-19-12-14-4-2-3-5-16(14)17(19)20/h2-9,18H,10-12H2,1H3 |
InChI Key |
SRBGLLSEJAPBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methyl-N-[4-(morpholine-4-sulfonyl)phenyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B14936883.png)
![2-benzyl-5-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14936889.png)
![1-(3-chlorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936890.png)
![N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B14936894.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B14936901.png)
![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine](/img/structure/B14936914.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14936921.png)
![2-hydroxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B14936929.png)
![3-(4-Methoxyphenyl)-5-{2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B14936938.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14936957.png)
![trans-N-[4-(dimethylamino)phenyl]-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B14936962.png)
